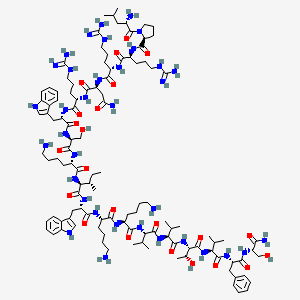
Lynronne-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lynronne-1 is a promising antimicrobial peptide identified in the rumen microbiome. It exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .
准备方法
Lynronne-1 was identified using a metagenomics and computational approach to investigate the bovine rumen microbiome for novel antimicrobial peptides . The peptide consists of 19 amino acids and is cationic in nature . The synthetic route involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
化学反应分析
Lynronne-1 undergoes various chemical reactions, primarily involving interactions with bacterial membrane lipids . The peptide exhibits membrane-lysis activities, which are influenced by the size of its hydrophobic helical face . Common reagents used in these reactions include anionic lipids, which facilitate the selective partitioning and lysis of bacterial membranes . The major products formed from these reactions are lysed bacterial cells, leading to the leakage of cytoplasmic contents and subsequent bacterial cell death .
科学研究应用
Lynronne-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the design of new antimicrobial peptides with improved activity . In biology, it is used to study the interactions between antimicrobial peptides and bacterial membranes . In medicine, this compound shows potential as a therapeutic agent against multi-drug resistant bacteria, offering an alternative to traditional antibiotics . In industry, it can be used in the development of new antimicrobial coatings and materials .
作用机制
The mechanism of action of Lynronne-1 involves its affinity for bacterial membrane lipids, leading to membrane permeabilization . The peptide forms an amphipathic helix that selectively partitions into bacterial membranes containing anionic lipids . This interaction results in the disruption of membrane integrity, causing cytoplasmic leakage and bacterial cell death . The molecular targets of this compound include the lipid components of bacterial membranes, and the pathways involved are primarily related to membrane integrity and permeability .
相似化合物的比较
Lynronne-1 is unique compared to other antimicrobial peptides due to its specific structure and broad-spectrum activity . Similar compounds include Lynronne-2 and Lynronne-3, which were also identified from the rumen microbiome and exhibit similar antimicrobial properties . this compound has shown greater selectivity for bacterial cells and lower cytotoxicity against mammalian cells . This makes it a more promising candidate for therapeutic applications .
属性
分子式 |
C113H183N35O23 |
|---|---|
分子量 |
2399.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |
InChI |
InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |
InChI 键 |
NCVSPQJHDXEKBD-RMHLZLJZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















